

An In-depth Technical Guide to 4-Octanone (Butyl Propyl Ketone)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Octanone

Cat. No.: B1346966

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Octanone, also known as butyl propyl ketone, is an aliphatic ketone with the chemical formula C₈H₁₆O.^[1]^[2] It is a colorless liquid with a characteristic fruity odor.^[3] This document provides a comprehensive technical overview of **4-Octanone**, including its synonyms, chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its place within general metabolic pathways.

Synonyms and Identifiers

4-Octanone is known by several names in scientific literature and chemical databases. A comprehensive list of its synonyms and identifiers is provided below for clear identification and cross-referencing.

Type	Identifier
IUPAC Name	octan-4-one[1][2]
Common Names	Butyl propyl ketone, Propyl n-butyl ketone[1][2]
CAS Number	589-63-9[1][2]
Molecular Formula	C ₈ H ₁₆ O[1][2]
InChI Key	YWXLSHOWXZUMSR-UHFFFAOYSA-N[1][2]
SMILES	CCCCC(=O)CCC
PubChem CID	11516[4]
EINECS Number	209-655-9[5]

Quantitative Data

A summary of the key physical and chemical properties of **4-Octanone** is presented in the table below. This data is essential for its handling, application in experimental settings, and for analytical method development.

Property	Value	Source
Molecular Weight	128.21 g/mol	[4]
Boiling Point	163 °C at 760 mmHg	[3]
Melting Point	-32.24 °C (estimate)	[3]
Density	0.812 g/cm ³	[3]
Flash Point	53.7 °C	[3]
Vapor Pressure	2.1±0.3 mmHg at 25°C (Predicted)	[3]
Refractive Index	1.41	[3]
LogP	2.54580	[3]
PSA (Polar Surface Area)	17.07000	[3]

Experimental Protocols

Synthesis of 4-Octanone from 1-Pentyne

While various general methods exist for ketone synthesis, a specific route for **4-octanone** involves the hydration of an alkyne. This protocol outlines the synthesis starting from 1-pentyne.

Principle: The hydration of an alkyne, specifically the Markovnikov addition of a hydroxyl group, leads to the formation of an enol intermediate which rapidly tautomerizes to the more stable ketone.

Reagents:

- 1-Pentyne
- Sulfuric acid (H_2SO_4)
- Mercuric sulfate (HgSO_4)
- Water (H_2O)
- Diethyl ether
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add a catalytic amount of mercuric sulfate to a solution of dilute sulfuric acid in water.
- Heat the mixture gently to facilitate the dissolution of the mercuric salt.
- Add 1-pentyne dropwise to the heated solution with vigorous stirring.
- After the addition is complete, reflux the mixture for a sufficient time to ensure the completion of the reaction (monitoring by TLC or GC is recommended).

- Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
- Extract the product with diethyl ether.
- Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to remove any acidic impurities.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- The crude **4-octanone** can be purified by fractional distillation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 4-Octanone

This protocol is adapted from a standard method for the analysis of a similar ketone, 2-octanone, and is suitable for the identification and quantification of **4-octanone**.[\[6\]](#)

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (GC-MS).
- Capillary column suitable for volatile organic compounds (e.g., DB-5ms or equivalent).

GC Parameters (can be optimized):

- Injector Temperature: 250 °C
- Oven Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 250 °C.
 - Hold at 250 °C for 5 minutes.

- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injection Volume: 1 μ L (split or splitless mode depending on concentration).

MS Parameters:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 40-400.

Sample Preparation:

- Prepare a standard solution of **4-octanone** in a suitable solvent (e.g., methanol or hexane).
- For unknown samples, perform a suitable extraction method (e.g., liquid-liquid extraction or solid-phase microextraction) to isolate the volatile components.

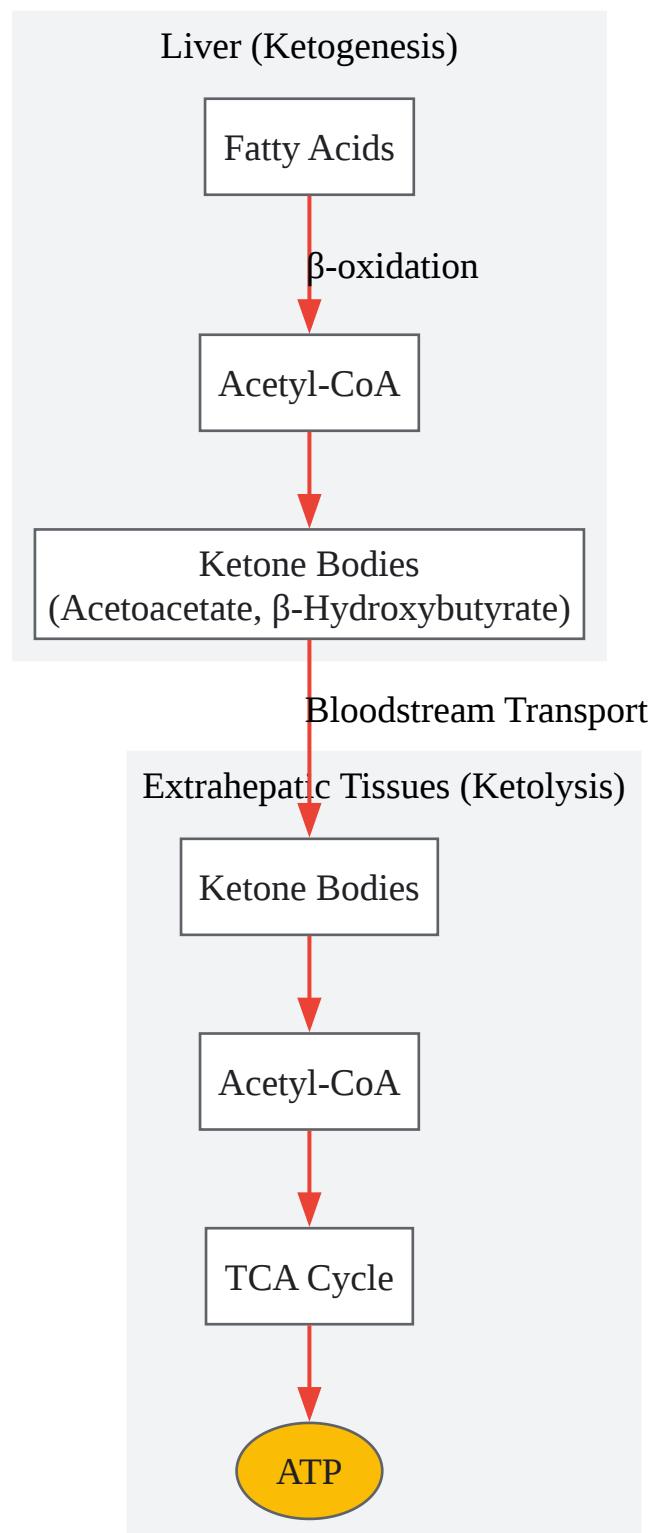
Data Analysis:

- The identification of **4-octanone** is confirmed by comparing its retention time and mass spectrum with that of a pure standard.
- Key fragments in the mass spectrum of **4-octanone** arise from alpha-cleavage, with the loss of the larger alkyl group being favored.[7][8]

Visualizations

General Synthesis Workflow for 4-Octanone

The following diagram illustrates a generalized workflow for the synthesis and purification of **4-Octanone**.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis and purification of **4-Octanone**.

Ketone Body Metabolism

While specific signaling pathways for **4-octanone** are not well-defined in the current literature, it is a ketone and thus can be contextualized within the broader framework of ketone body metabolism. The following diagram provides a simplified overview of the general synthesis (ketogenesis) and utilization (ketolysis) of ketone bodies in mammals. It is important to note that **4-octanone** is an exogenous ketone and would not be a primary product of endogenous ketogenesis.

[Click to download full resolution via product page](#)

Caption: Simplified overview of endogenous ketone body metabolism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Octanone [webbook.nist.gov]
- 2. 4-Octanone [webbook.nist.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Octan-4-one | C8H16O | CID 11516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. benchchem.com [benchchem.com]
- 7. GCMS Section 6.11.1 [people.whitman.edu]
- 8. csun.edu [csun.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Octanone (Butyl Propyl Ketone)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1346966#synonyms-for-4-octanone-butyl-propyl-ketone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com